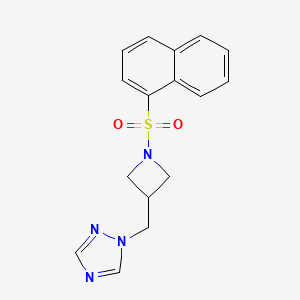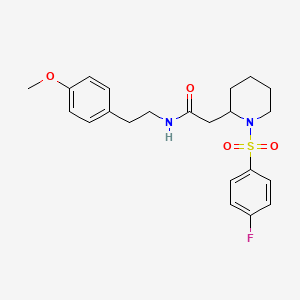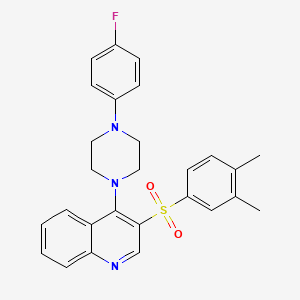
1-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is known for its unique structure and properties that make it a promising candidate for various biological and pharmaceutical applications. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Novel Heterocyclic Systems
The synthesis of novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems from 1,2,4-triazoles demonstrates the compound's potential in creating new heterocyclic structures with possible applications in medicine and agriculture as tranquilizers, fungicides, antihistamines, and antihypertensives (Osyanin, Osipov, & Klimochkin, 2012).
Polymer Synthesis
The design and synthesis of a novel monomer containing triazole and naphthalene rings for the reversible addition-fragmentation chain transfer (RAFT) polymerization showcases the compound's utility in creating polymers with potential applications in materials science, including the development of rare earth containing polymers with unique fluorescence properties (Jin et al., 2008).
Biological Activities and Applications
Antimicrobial and Antifungal Activities
Synthesized compounds with a triazole moiety have shown potent antimicrobial and antifungal activities, suggesting their use as potential therapeutic agents. For example, the evaluation of Zn2+, Cd2+, and UO22+ complexes of Schiff bases containing triazole moiety revealed significant antimicrobial, antioxidant, and antitumor activities, indicating their broad spectrum of biological applications (Gaber et al., 2018).
Cancer Research
Triazole derivatives have been explored for their anticancer properties, with certain compounds demonstrating cytotoxic activity against cancer cell lines and inducing cell cycle arrest, underscoring their potential as anticancer agents (Gholampour et al., 2019).
DNA Binding and Cleavage
Novel naphthalene-sulfonyl-triazole ligands have been synthesized and characterized for their ability to interact with DNA, presenting different nuclearity and DNA binding and cleavage capabilities. This underscores their potential use in studying DNA interactions and as tools in biotechnology (Hernández‐Gil et al., 2013).
Antitubercular Activity
Amino-1,4-naphthoquinone-appended triazoles have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents. Among these, specific compounds emerged as highly potent, suggesting their suitability for further development in tuberculosis treatment (Bala et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of the compound 1-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
The compound interacts with tubulin at the colchicine-binding site , inhibiting the polymerization of tubulin . This interaction disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The disruption of microtubule formation affects several biochemical pathways. It primarily impacts the cell cycle , particularly the transition from the G2 phase to the M phase . This disruption leads to cell cycle arrest and triggers apoptosis , the programmed cell death pathway .
Result of Action
The compound’s action results in significant antiproliferative activities in breast cancer cells . Specifically, it has shown potent activity in the MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the range of 10–33 nM . The compound’s action leads to a significant reduction in tubulin polymerization, cell cycle arrest in the G2/M phase, and cellular apoptosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules.
Propiedades
IUPAC Name |
1-[(1-naphthalen-1-ylsulfonylazetidin-3-yl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-23(22,16-7-3-5-14-4-1-2-6-15(14)16)20-9-13(10-20)8-19-12-17-11-18-19/h1-7,11-13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNAASVGOGIZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2962141.png)

![N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2962145.png)
![5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2962146.png)


![ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2962153.png)
![(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B2962154.png)



![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2962159.png)
![Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2962162.png)
